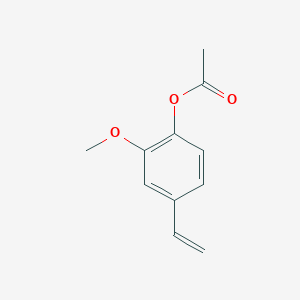
2-Methoxy-4-vinylphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-vinylphenyl acetate is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimized synthetic protocols for preparing 2-Methoxy-4-vinylphenyl acetate, and how are yields maximized?
- Methodological Answer : The compound is synthesized via oxidative cleavage of styrene derivatives under continuous photo-flow anaerobic conditions. For example, 2-Methoxy-4-vinylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate undergoes oxidative cleavage using a scalable flow reactor, followed by purification via column chromatography (100–200 mesh silica, pet ether:ethyl acetate = 94:6) to achieve yields of 67–70% . Key optimizations include controlling residence time in the flow reactor and solvent ratios during purification.
Q. What spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key features in the <sup>1</sup>H NMR spectrum include a singlet at δ 9.90 (aldehyde proton) and multiplets in the aromatic region (δ 7.87–7.14), while the <sup>13</sup>C NMR spectrum shows carbonyl signals at δ 191.24 (aldehyde) and δ 172.32 (ester). Methoxy groups appear at δ 56.05 and 55.46 . High-resolution mass spectrometry (HRMS) or IR spectroscopy can further validate functional groups.
Q. How is column chromatography applied to purify this compound, and what solvent systems are effective?
- Methodological Answer : Silica gel (100–200 mesh) with pet ether:ethyl acetate (94:6) is commonly used. The eluent ratio balances polarity to separate the acetate from byproducts, as demonstrated in the isolation of derivatives like 4-Formyl-2-methoxyphenyl propanoates . Monitoring via TLC and adjusting gradient elution can improve resolution.
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data when synthesizing this compound under varying reaction conditions?
- Methodological Answer : Discrepancies in NMR shifts (e.g., aldehyde proton position) may arise from solvent effects or impurities. Strategies include:
- Repeating synthesis under inert atmospheres to exclude oxidation side reactions.
- Using deuterated solvents for consistency in NMR analysis .
- Cross-validating with computational methods (e.g., DFT calculations) to predict expected shifts .
Q. What advanced analytical approaches are used to study the reactivity of this compound in photochemical reactions?
- Methodological Answer : Time-resolved UV-Vis spectroscopy and laser flash photolysis can track intermediates during photo-induced reactions. For example, the compound’s vinyl group may undergo [2+2] cycloaddition under UV light, monitored by transient absorption spectra. Reaction kinetics are modeled using pseudo-first-order approximations .
Q. How are structure-activity relationships (SARs) investigated for this compound derivatives in biological systems?
- Methodological Answer : Derivatives are tested in enzyme inhibition assays (e.g., α-glucosidase, α-amylase) and cell-based models (e.g., HT-29 colon cancer cells). For instance:
- IC50 values are determined using spectrophotometric methods to quantify enzyme activity .
- Apoptosis induction is measured via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .
- SARs are established by modifying the methoxy or vinyl groups and comparing bioactivity trends.
属性
分子式 |
C11H12O3 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC 名称 |
(4-ethenyl-2-methoxyphenyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-4-9-5-6-10(14-8(2)12)11(7-9)13-3/h4-7H,1H2,2-3H3 |
InChI 键 |
FTBUUBIPWKNBRF-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















